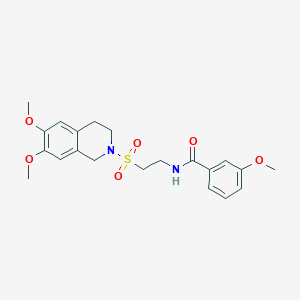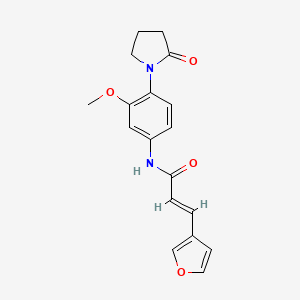
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through a condensation reaction between an appropriate furan derivative and an acrylamide precursor.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Incorporation of the pyrrolidinone moiety: This can be done through a cyclization reaction, where a suitable amine reacts with a carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(3-methoxyphenyl)acrylamide: Lacks the pyrrolidinone moiety, which may affect its biological activity and chemical reactivity.
(E)-3-(furan-3-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, methoxy group, and pyrrolidinone moiety allows for diverse interactions and reactivity, making it a valuable compound for research and application.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-11-14(5-6-15(16)20-9-2-3-18(20)22)19-17(21)7-4-13-8-10-24-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSBPWRCXBBRP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
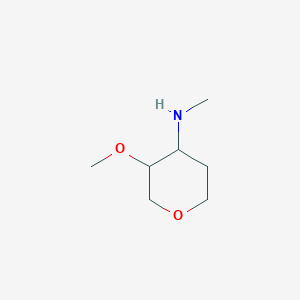
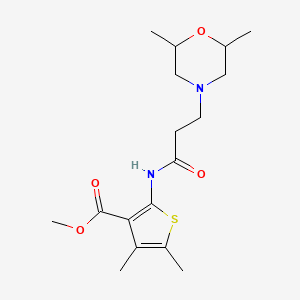
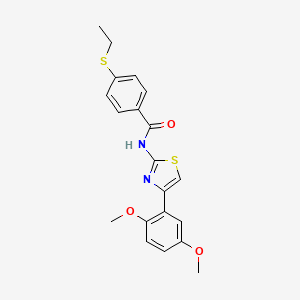
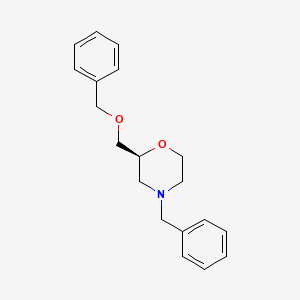
![2-(benzyloxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2678164.png)
![ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2678166.png)
![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)
![2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2678168.png)
![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)
